Tris(2,4-dibromophenyl)amine
Overview
Description
Tris(2,4-dibromophenyl)amine is a useful research compound. Its molecular formula is C18H9Br6N and its molecular weight is 718.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemistry and Co-Oxidation Applications : Tris(2,4-dibromophenyl)amine is involved in photochemical processes, playing a crucial role in co-oxidizing sulfides into sulfoxides and triarylphosphines into triarylphosphine oxides. This process is facilitated by the intermediate formation of radical cations and hydroperoxyl radicals (Bonesi et al., 2021).
Mediating Anodic Oxidation : this compound serves as an effective electron transfer mediator in the indirect oxidation of amines, particularly important in the field of electrochemistry (Pletcher & Zappi, 1989).
Polymerization Initiator : This chemical is used as a photoinitiator for radical and cationic polymerizations under near-UV and visible light. Its ability to facilitate polymerization efficiently under air and overcome oxygen inhibition is a significant advantage in material science (Zhang et al., 2015).
Organic Light-Emitting Diodes (OLEDs) : this compound derivatives have been employed in creating solution-processible bipolar molecules for fabricating phosphorescent OLEDs. These molecules exhibit excellent thermal stability and good solubility, making them suitable for such advanced applications (Ge et al., 2008).
Spectroscopic Detection of Cation Radicals : It is used in spectroscopic methods for detecting short-lived cation radicals of anthracene derivatives, showcasing its utility in advanced analytical chemistry (Oyama et al., 2002).
Hydrogels for Drug Delivery : this compound derivatives are used to create pH- and thermo-responsive chitosan hydrogels, which are significant for drug delivery applications (Karimi et al., 2018).
Gas Storage and Separation : Its derivatives are also explored in the construction of microporous frameworks for potential applications in gas storage and separation, demonstrating its versatility in materials science (He et al., 2012).
Properties
IUPAC Name |
2,4-dibromo-N,N-bis(2,4-dibromophenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br6N/c19-10-1-4-16(13(22)7-10)25(17-5-2-11(20)8-14(17)23)18-6-3-12(21)9-15(18)24/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOKRJIOLRCMRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)N(C2=C(C=C(C=C2)Br)Br)C3=C(C=C(C=C3)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466768 | |
Record name | Benzenamine, 2,4-dibromo-N,N-bis(2,4-dibromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5489-72-5 | |
Record name | Benzenamine, 2,4-dibromo-N,N-bis(2,4-dibromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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